2-((5-chloro-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
Description
The compound 2-((5-chloro-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a synthetic molecule featuring a pyridazinone core substituted with a thioether-linked acetamide group and a cyclopropyl moiety. Its structure integrates multiple pharmacophoric elements: the pyridazinone scaffold is associated with bioactivity in enzyme inhibition, while the thioether and cyclopropyl groups may enhance metabolic stability and target binding .
Properties
IUPAC Name |
2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-11-3-6-14(12(2)7-11)23-16(25)9-24-19(27)18(20)15(8-21-24)28-10-17(26)22-13-4-5-13/h3,6-8,13H,4-5,9-10H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVROIFGWQQNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-chloro-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyridazinone core
- A cyclopropylacetamide moiety
- A thioether linkage
- A 5-chloro substituent
This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For example, it was tested against various cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- NIH/3T3 (mouse embryoblast)
In these assays, the compound demonstrated promising results with IC50 values indicating effective cytotoxicity. Specifically, it showed selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that it interacts with proteins involved in the apoptotic pathway, enhancing cell death in cancerous cells while inhibiting tumor growth.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify which structural components contribute to the biological activity of the compound. Key findings include:
- The presence of the 5-chloro group enhances cytotoxicity.
- The thioether linkage is crucial for maintaining the compound's stability and activity.
Compounds with similar structures but lacking these features showed significantly reduced activity, underscoring their importance in drug design.
Study 1: In Vitro Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Study 2: In Vivo Efficacy
In animal models, administration of the compound led to a marked reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for treating lung cancer.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Pyridazinone Core: The target compound shares this core with 6-oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid . However, the latter’s carboxylic acid substituent enhances aqueous solubility, whereas the target’s chloro and thioether groups may favor hydrophobic interactions.
Thioether Linkage : Analogues like 2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one suggest that thioether groups improve binding to cysteine-rich enzymatic pockets.
Cyclopropyl and Aryl Groups: The cyclopropyl moiety in the target compound and 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide likely reduces oxidative metabolism, extending half-life. The 2,4-dimethylphenyl group may mimic steric effects seen in 2,6-dimethylphenoxy analogues , though positional isomerism affects receptor selectivity.
Spectroscopic and Physicochemical Comparisons
NMR Profiling
As demonstrated in studies on rapamycin analogs , NMR chemical shifts in regions corresponding to substituents (e.g., 2,4-dimethylphenyl in the target compound) can reveal conformational changes. For instance, the target’s 5-chloro and thioether substituents would induce distinct shifts in pyridazinone protons (e.g., δ 7.2–8.1 ppm for aromatic protons) compared to non-chlorinated analogues .
Lumping Strategy for Property Prediction
The lumping strategy groups compounds with shared structural motifs (e.g., pyridazinones, acetamides) to predict properties. For example:
- Hydrophobicity: The target compound’s cyclopropyl and chloro groups increase logP relative to carboxylic acid-containing pyridazinones .
- Metabolic Stability: Cyclopropyl groups are known to block cytochrome P450 oxidation, a feature shared with 2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide .
Bioactivity and Mechanism Insights
- Pyridazinone Derivatives: Inhibit phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes due to electron-deficient aromatic cores .
- Thioether-Containing Analogues: Exhibit enhanced activity against cysteine proteases, as seen in triazolo-pyrimidinones .
- Dimethylphenyl Substituents: Improve target specificity in phenoxyacetamide-based inhibitors (e.g., anticoagulant agents in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
